N1-ethylpropane-1,2-diamine
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Overview
Description
N1-ethylpropane-1,2-diamine is an organic compound with the molecular formula C5H14N2. It is a diamine, meaning it contains two amine groups. This compound is used in various chemical reactions and has applications in multiple fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
N1-ethylpropane-1,2-diamine can be synthesized through several methods. One common approach involves the reaction of 1,2-diaminopropane with ethyl iodide under basic conditions. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to maximize efficiency and output. The use of catalysts, such as Raney nickel, can enhance the reaction rate and selectivity. The final product is usually purified through distillation or recrystallization to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
N1-ethylpropane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: This compound can participate in nucleophilic substitution reactions, where the amine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Typical reagents include alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or nitriles, while reduction typically produces primary amines .
Scientific Research Applications
N1-ethylpropane-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can act as a ligand in coordination chemistry, forming complexes with metal ions.
Industry: This compound is used in the production of polymers and as a curing agent for epoxy resins
Mechanism of Action
The mechanism by which N1-ethylpropane-1,2-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amine groups can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity and function. This compound can also participate in coordination chemistry, forming stable complexes with metal ions, which can alter the reactivity and properties of the metal center .
Comparison with Similar Compounds
Similar Compounds
N1-methylpropane-1,3-diamine: This compound has a similar structure but with a methyl group instead of an ethyl group.
N,N’-dimethyl-1,3-propanediamine: This compound has two methyl groups attached to the nitrogen atoms instead of an ethyl group
Uniqueness
N1-ethylpropane-1,2-diamine is unique due to its specific ethyl substitution, which can influence its reactivity and interactions compared to its methyl-substituted counterparts. This difference can lead to variations in its chemical behavior and applications .
Properties
IUPAC Name |
1-N-ethylpropane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2/c1-3-7-4-5(2)6/h5,7H,3-4,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFWLRDUNLTZRIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71754-71-7 |
Source
|
Record name | [(2S)-2-aminopropyl](ethyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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